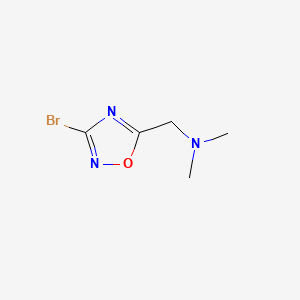
1-(3-bromo-1,2,4-oxadiazol-5-yl)-N,N-dimethylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-bromo-1,2,4-oxadiazol-5-yl)-N,N-dimethylmethanamine is a chemical compound with the molecular formula C5H8BrN3O. This compound is part of the oxadiazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromo-1,2,4-oxadiazol-5-yl)-N,N-dimethylmethanamine typically involves the reaction of 3-bromo-1,2,4-oxadiazole with N,N-dimethylmethanamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-bromo-1,2,4-oxadiazol-5-yl)-N,N-dimethylmethanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The oxadiazole ring can be involved in redox reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted amines, while oxidation reactions can produce oxadiazole derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-(3-bromo-1,2,4-oxadiazol-5-yl)-N,N-dimethylmethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(3-bromo-1,2,4-oxadiazol-5-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The bromine atom and dimethylamine group can also play a role in the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- (3-bromo-1,2,4-oxadiazol-5-yl)methylamine
- [2-(3-bromo-1,2,4-oxadiazol-5-yl)ethyl]dimethylamine
Uniqueness
1-(3-bromo-1,2,4-oxadiazol-5-yl)-N,N-dimethylmethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylamine group enhances its solubility and reactivity, making it a valuable compound in various applications.
Propiedades
Fórmula molecular |
C5H8BrN3O |
|---|---|
Peso molecular |
206.04 g/mol |
Nombre IUPAC |
1-(3-bromo-1,2,4-oxadiazol-5-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C5H8BrN3O/c1-9(2)3-4-7-5(6)8-10-4/h3H2,1-2H3 |
Clave InChI |
MTWPLAWNZURCBZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=NC(=NO1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


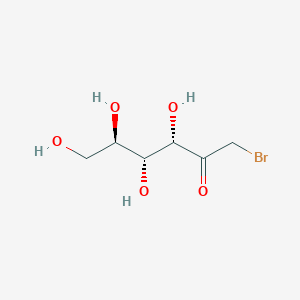
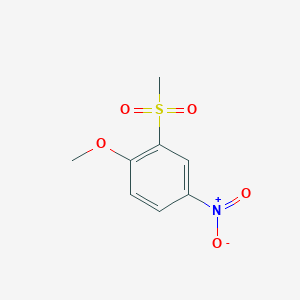
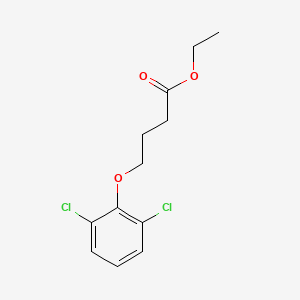
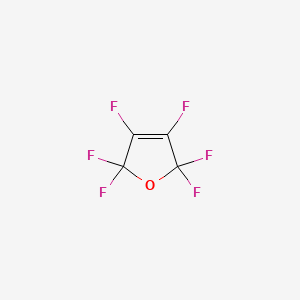
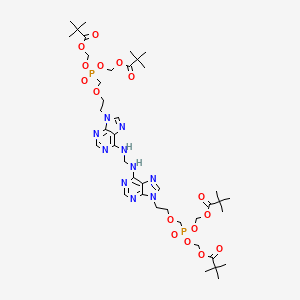
![(2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid;hydrochloride](/img/structure/B13425045.png)
![[5-Chloro-2-(hexadecylthio)phenyl]-hydrazine](/img/structure/B13425059.png)
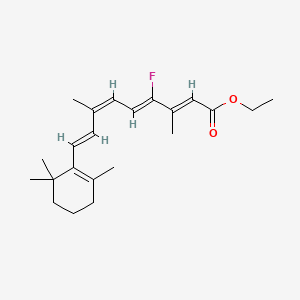
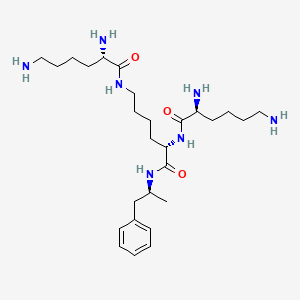
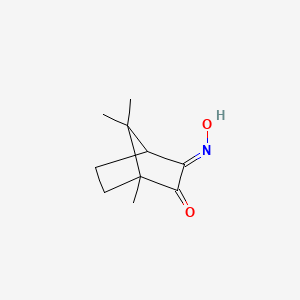
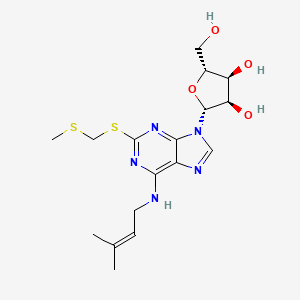

![2-[2-[(EZ)-1,2-Diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine](/img/structure/B13425095.png)
![cis-2-Azabicyclo[4.2.0]octane hcl](/img/structure/B13425102.png)
